6-Phenylpyridine-2-carboxamide
Overview
Description
6-Phenylpyridine-2-carboxamide is a chemical compound characterized by a pyridine ring substituted with a phenyl group at the 6-position and a carboxamide group at the 2-position. This compound is part of the broader class of heterocyclic aromatic organic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene under high temperature and pressure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions may involve strong nucleophiles like sodium amide (NaNH₂).
Major Products Formed:
Oxidation: 6-Phenylpyridine-2-carboxylic acid
Reduction: 6-Phenylpyridine-2-amine
Substitution: Various substituted pyridines depending on the substituent introduced.
Scientific Research Applications
6-Phenylpyridine-2-carboxamide has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
6-Phenylpyridine-2-carboxamide is similar to other pyridine derivatives such as 2-aminopyridine, 3-nitropyridine, and 4-methylpyridine. its unique combination of the phenyl group and carboxamide group gives it distinct chemical and biological properties. For instance, while 2-aminopyridine is primarily used as a precursor in pharmaceuticals, this compound's anti-inflammatory properties set it apart.
Comparison with Similar Compounds
2-Aminopyridine
3-Nitropyridine
4-Methylpyridine
3-Phenylpyridine-2-carboxylic acid
Properties
IUPAC Name |
6-phenylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-8-4-7-10(14-11)9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYGWEZVMVUBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704527 | |
Record name | 6-Phenylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856834-05-4 | |
Record name | 6-Phenylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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